molecular formula C10H9N3O3 B8172148 4-((4-Nitrobenzyl)oxy)-1H-pyrazole

4-((4-Nitrobenzyl)oxy)-1H-pyrazole

Cat. No.: B8172148
M. Wt: 219.20 g/mol
InChI Key: VUSBOSLMLXLTPX-UHFFFAOYSA-N
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Description

4-((4-Nitrobenzyl)oxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to yield 4-nitrobenzyl alcohol and 1H-pyrazole.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-((4-Aminobenzyl)oxy)-1H-pyrazole.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: 4-nitrobenzyl alcohol and 1H-pyrazole.

Scientific Research Applications

4-((4-Nitrobenzyl)oxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Nitrobenzyl)oxy)phenol: Similar structure but with a phenol group instead of a pyrazole ring.

    4-((4-Nitrobenzyl)oxy)benzaldehyde: Contains an aldehyde group instead of a pyrazole ring.

Uniqueness

4-((4-Nitrobenzyl)oxy)-1H-pyrazole is unique due to the presence of both a nitrobenzyl group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-13(15)9-3-1-8(2-4-9)7-16-10-5-11-12-6-10/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSBOSLMLXLTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CNN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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